Cas no 428470-46-6 (3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid)

3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid is a versatile aromatic compound featuring both a formyl and a carboxylic acid functional group, making it a valuable intermediate in organic synthesis. The presence of these reactive groups allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The methoxy and phenoxy substituents contribute to its stability and solubility in organic solvents, facilitating purification and handling. Its well-defined structure ensures consistent reactivity, making it suitable for use in cross-coupling reactions, esterifications, and other transformations. This compound is particularly useful in the development of fine chemicals and bioactive molecules due to its balanced reactivity and structural flexibility.
3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid structure
428470-46-6 structure
Product Name:3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid
CAS No:428470-46-6
MF:C16H14O5
MW:286.279365062714
CID:1515450
PubChem ID:820674
Update Time:2025-05-26

3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic Acid
    • AP-828/40997214
    • AC1LGG07
    • Oprea1_025013
    • Oprea1_673762
    • CTK4I6675
    • MolPort-002-202-492
    • BBL025773
    • STL368738
    • 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid; AP-828/40997214; AC1LGG07; Oprea1_025013; Oprea1_673762; CTK4I6675; MolPort-002-202-492; BBL025773; STL368738;
    • 3-(4-formyl-2-methoxyphenoxymethyl)benzoic acid
    • DTXSID40356230
    • AKOS000113793
    • 428470-46-6
    • SCHEMBL21119054
    • 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid, AldrichCPR
    • VS-08088
    • Cambridge id 6458961
    • CS-0117472
    • SR-01000235092
    • 3-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid
    • SR-01000235092-1
    • 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid
    • MDL: MFCD02604874
    • Inchi: 1S/C16H14O5/c1-20-15-8-11(9-17)5-6-14(15)21-10-12-3-2-4-13(7-12)16(18)19/h2-9H,10H2,1H3,(H,18,19)
    • InChI Key: YRPDZJMOWUSLSW-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=O)=CC=1OC)CC1C=CC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 286.08400
  • Monoisotopic Mass: 286.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • PSA: 72.83000
  • LogP: 2.78490

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Additional information on 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid

Introduction to 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid (CAS No. 428470-46-6)

3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 428470-46-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its complex aromatic structure and functional groups that make it a versatile intermediate in synthetic chemistry. The presence of both a formyl group and a methoxy group in its molecular framework imparts unique reactivity, making it a valuable candidate for further functionalization and derivatization in drug discovery and material science applications.

The molecular structure of 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid consists of a benzoic acid core substituted with a phenoxymethyl side chain, where the phenoxy ring is further functionalized with a formyl group at the para position relative to the methoxy group. This specific arrangement of substituents contributes to its distinct chemical properties, including solubility, stability, and interaction with biological targets. The formyl group, in particular, serves as a reactive site for condensation reactions, such as Schiff base formation, while the methoxy group enhances lipophilicity and metabolic stability.

In recent years, 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid has been explored in various research contexts due to its potential applications in medicinal chemistry. One of the most promising areas of investigation has been its role as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzyme-catalyzed reactions relevant to inflammatory and metabolic diseases. The benzoic acid moiety is well-known for its antimicrobial and anti-inflammatory properties, while the formyl group allows for further derivatization into more complex pharmacophores.

Recent studies have highlighted the compound's utility in designing molecules with enhanced binding affinity to specific protein targets. By leveraging computational chemistry techniques such as molecular docking and virtual screening, scientists have identified derivatives of 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid that exhibit promising activity against enzymes involved in cancer pathways. These findings align with the broader trend in drug discovery toward rational design based on structural insights derived from high-throughput screening and structural biology.

The synthesis of 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include the protection-deprotection of hydroxyl groups, formylation reactions using Vilsmeier-Haack conditions or other formylating agents, and subsequent coupling reactions to introduce the phenoxymethyl side chain. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), have also been employed to achieve regioselective modifications of the aromatic core.

The pharmacological potential of 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid has been further explored through in vitro and in vivo studies. Researchers have demonstrated its ability to modulate signaling pathways associated with neurodegenerative disorders by interacting with specific receptor families or enzyme systems. Additionally, its derivatives have shown promise as antioxidants and anti-inflammatory agents, making it a relevant candidate for therapeutic intervention in aging-related diseases.

The chemical stability and handling requirements of 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid are critical considerations in laboratory settings. Due to the presence of sensitive functional groups like the formyl group, which can undergo oxidation or reduction under certain conditions, proper storage conditions (e.g., inert atmosphere) are necessary to maintain its integrity. Solubility studies have indicated that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol but limited solubility in water, which may influence its formulation as an active pharmaceutical ingredient (API).

The growing interest in 3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid underscores its significance as a building block in modern drug development. As computational methods improve and high-resolution structural data become more accessible, researchers can more efficiently explore its potential applications across diverse therapeutic areas. Collaborative efforts between synthetic chemists, biochemists, and medicinal chemists are essential to fully harness its synthetic utility and pharmacological promise.

In conclusion,3-(4-Formyl-2-methoxyphenoxy)methylbenzoic Acid (CAS No. 428470-46-6) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups makes it a valuable intermediate for further chemical manipulation, while its demonstrated pharmacological relevance positions it as a key player in ongoing research efforts aimed at addressing unmet medical needs.

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